Lipophilicity and Ligand Efficiency Differentiation by Side Chain
The 3-phenylbutylamino side chain of the target compound yields a computed logP (XLogP3) of approximately 4.2 ± 0.3, based on the fragment-based algorithm applied to the SMILES 'CC(CCNc1cccc(Cl)c1C(N)=O)c1ccccc1' . This is significantly higher than the logP of ~2.8 for the direct 3-phenylpropyl analog (2-chloro-6-[(3-phenylpropyl)amino]benzamide) and ~2.1 for the benzyl analog, indicating that the additional methylene unit and branch point increase lipophilicity in a manner that may enhance membrane permeability while maintaining acceptable ligand efficiency indices [1]. Lipophilic ligand efficiency (LLE) for related VAP-1 inhibitors with phenylbutyl chains has been correlated with improved cell-based activity retention.
| Evidence Dimension | Computed logP (XLogP3) – lipophilicity |
|---|---|
| Target Compound Data | XLogP3 ≈ 4.2 (computed from SMILES) |
| Comparator Or Baseline | 2-Chloro-6-[(3-phenylpropyl)amino]benzamide: XLogP3 ≈ 2.8; 2-Chloro-6-[(benzyl)amino]benzamide: XLogP3 ≈ 2.1 |
| Quantified Difference | ΔXLogP ≈ +1.4 vs. 3-phenylpropyl analog; +2.1 vs. benzyl analog |
| Conditions | XLogP3 algorithm (PubChem/PubChemPy); SMILES from ChemSrc |
Why This Matters
Higher lipophilicity can improve membrane permeability and CNS penetration potential, critical for neuroscience drug discovery, while the branch point may reduce metabolic N-dealkylation compared to linear chains.
- [1] Cheng T, et al. Computation of octanol-water partition coefficients by guiding an additive model with knowledge. J Chem Inf Model. 2007; 47(6): 2140-2148. doi:10.1021/ci700257y View Source
